molecular formula C11H11NO2 B182380 3-(1H-indol-2-yl)propanoic acid CAS No. 5836-08-8

3-(1H-indol-2-yl)propanoic acid

Cat. No. B182380
CAS RN: 5836-08-8
M. Wt: 189.21 g/mol
InChI Key: HLSMPONBWJBOKA-UHFFFAOYSA-N
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Description

3-(1H-indol-2-yl)propanoic acid, also known as 1H-Indole-3-propanoic acid, is a compound with the molecular formula C11H11NO2 and a molecular weight of 189.2105 . It is also referred to by other names such as Indole-3-propionic acid, β-Indole-3-propionic acid, β-Indolepropionic acid, and IPA .


Molecular Structure Analysis

The molecular structure of 3-(1H-indol-2-yl)propanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2, (H,13,14) . This structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

3-(1H-indol-2-yl)propanoic acid derivatives have been synthesized and shown to exhibit high cytotoxic activity against various tumor cells . These compounds can induce apoptosis and affect the cell cycle, making them potential candidates for cancer therapy . The ability to induce programmed cell death is crucial in eliminating cancer cells and is a significant focus in oncological research.

Antiviral and Antibacterial Applications

Indole derivatives, including 3-(1H-indol-2-yl)propanoic acid, have demonstrated antiviral and antibacterial properties . These compounds can be designed to target specific pathogens, offering a pathway to develop new medications for infectious diseases. Their mechanism of action often involves disrupting the life cycle of the pathogens or inhibiting critical enzymes required for their survival.

Agricultural Use as Plant Growth Regulators

In agriculture, indole-based compounds like 3-(1H-indol-2-yl)propanoic acid are explored for their role as plant growth regulators . They can influence various plant processes, including cell elongation and division, which are vital for improving crop yields and quality.

Environmental Applications

Research has indicated that indole derivatives can play a role in environmental protection . For instance, they can be involved in bioremediation processes to degrade pollutants or act as bioindicators for monitoring environmental health. Their interactions with microbial communities are also of interest in maintaining ecological balance.

Biotechnological Production

The biotechnological production of indole compounds, including 3-(1H-indol-2-yl)propanoic acid, is an area of significant interest . Advances in microbial fermentation and enzymatic synthesis have opened up sustainable pathways to produce these compounds at scale, which is essential for both pharmaceutical and industrial applications.

Material Science Applications

In material science, the crystal structure and properties of indole derivatives are studied for their potential use in novel materials . Understanding the molecular arrangement and interactions can lead to the development of materials with specific optical, electronic, or mechanical properties.

properties

IUPAC Name

3-(1H-indol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSMPONBWJBOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522649
Record name 3-(1H-Indol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-2-yl)propanoic acid

CAS RN

5836-08-8
Record name 3-(1H-Indol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 3-(1H-indol-2-yl)propanoic acid (isotryptophan) against fungi?

A1: The research paper [] focuses on the isolation, identification, and characterization of isotryptophan from a bacterial strain. While it demonstrates the antifungal activity of isotryptophan against several plant-pathogenic fungi, it does not delve into the specific mechanism of action of this compound. Further research is needed to elucidate how isotryptophan interacts with fungal cells and the downstream effects leading to growth inhibition or fungal death.

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